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benzene

Cat. No.: B3054614 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,3,5-Trimethyl-2-phenoxy-benzene, a substituted aromatic ether, presents a unique

molecular architecture with significant steric hindrance due to the strategic placement of three

methyl groups and a phenoxy substituent on the benzene ring.[1] This arrangement profoundly

influences its chemical reactivity and physical properties, making its precise characterization

critical for applications in pharmaceutical intermediates and materials science.[2] This guide

provides a comprehensive overview of the analytical methodologies for the qualitative and

quantitative assessment of this compound, ensuring scientific rigor and reproducibility.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,3,5-trimethyl-2-phenoxy-
benzene is fundamental for selecting appropriate analytical techniques and solvent systems.

Table 1: Physicochemical Properties of 1,3,5-Trimethyl-2-phenoxy-benzene
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Property Value Source

Molecular Formula C₁₅H₁₆O [1][2]

Molecular Weight 212.29 g/mol [1][2]

Density 1.016 g/cm³ [1]

Boiling Point 289.9°C at 760 mmHg [1]

Flash Point 124.1°C [1]

Refractive Index 1.556 [1]

LogP (Octanol-Water) 4.40 [1]

The high LogP value indicates significant lipophilicity, suggesting good solubility in nonpolar

organic solvents, a key consideration for chromatographic method development.[1]

Chromatographic Methods for Separation and
Quantification
Chromatographic techniques are indispensable for assessing the purity of 1,3,5-trimethyl-2-
phenoxy-benzene and quantifying it in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally

stable compounds. The gas chromatograph separates components of a mixture based on their

boiling points and interactions with the stationary phase. The mass spectrometer then

fragments the eluted components and identifies them based on their mass-to-charge ratio.

Rationale for Use: Given the volatility of 1,3,5-trimethyl-2-phenoxy-benzene, GC-MS is an

ideal method for its identification and purity assessment. The high resolution of capillary GC

columns ensures efficient separation from potential impurities, while the mass spectrum

provides a unique fingerprint for unambiguous identification.

Experimental Protocol: GC-MS Analysis
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Instrumentation: An Agilent Intuvo 9000 GC and 5977B GC/MSD system or equivalent.[3]

Column: Agilent HP-5ms Ultra Inert GC column (30 m x 0.25 mm, 0.25 µm) or equivalent.

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1 mL/min.[4]

Inlet:

Temperature: 250°C.

Injection Volume: 1 µL.

Split Ratio: 20:1.

Oven Temperature Program:

Initial Temperature: 60°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

Mass Spectrometer Parameters:

Transfer Line Temperature: 280°C.[4]

Ion Source Temperature: 230°C.[4]

Electron Ionization: 70 eV.[4]

Scan Range: m/z 40-550.[4]

Data Interpretation: The retention time of the analyte is used for preliminary identification, which

is then confirmed by comparing the acquired mass spectrum with a reference library or through

manual interpretation of the fragmentation pattern. The presence of a molecular ion peak at

m/z 212, along with characteristic fragments corresponding to the loss of methyl and phenoxy

groups, would confirm the identity of 1,3,5-trimethyl-2-phenoxy-benzene.

Diagram 1: GC-MS Workflow for 1,3,5-Trimethyl-2-phenoxy-benzene Analysis
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Caption: Workflow for the analysis of 1,3,5-Trimethyl-2-phenoxy-benzene by GC-MS.

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning

between a liquid mobile phase and a solid stationary phase. For aromatic compounds like

1,3,5-trimethyl-2-phenoxy-benzene, reversed-phase HPLC is the most common approach.

Rationale for Use: HPLC is a versatile technique suitable for the analysis of both volatile and

non-volatile compounds. It is particularly useful for quantifying 1,3,5-trimethyl-2-phenoxy-
benzene in formulations or reaction mixtures where other components may not be amenable to

GC analysis. The choice of a C18 column is often effective for the separation of aromatic

compounds.[5]

Experimental Protocol: Reversed-Phase HPLC Analysis

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The

optimal composition may require method development.[6]

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 254 nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3054614?utm_src=pdf-body-img
https://www.benchchem.com/product/b3054614?utm_src=pdf-body
https://www.benchchem.com/product/b3054614?utm_src=pdf-body
https://www.benchchem.com/product/b3054614?utm_src=pdf-body
https://www.benchchem.com/product/b3054614?utm_src=pdf-body
https://m.youtube.com/watch?v=MTQcAwr7fr4
https://m.youtube.com/watch?v=MTQcAwr7fr4
https://www.researchgate.net/publication/229289321_Optimization_of_the_HPLC_separation_of_aromatic_groups_in_petroleum_fractions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 10 µL.

Data Interpretation: The retention time of the peak corresponding to 1,3,5-trimethyl-2-
phenoxy-benzene is used for identification against a standard. Quantification is achieved by

creating a calibration curve using standards of known concentrations. The linearity of the

response should be established to ensure accurate quantification.

Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 1,3,5-
trimethyl-2-phenoxy-benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C

NMR are fundamental for determining the carbon-hydrogen framework of an organic molecule.

Rationale for Use: NMR is the most powerful tool for the unambiguous structural elucidation of

1,3,5-trimethyl-2-phenoxy-benzene. The high symmetry of the 1,3,5-trimethyl-substituted ring

leads to a simplified yet highly informative spectrum.[7]

Expected ¹H NMR Spectral Data (in CDCl₃):

Aromatic Protons (trimethyl-substituted ring): A singlet corresponding to the two equivalent

protons.

Aromatic Protons (phenoxy ring): Multiplets corresponding to the five protons.

Methyl Protons: A singlet integrating to nine protons, due to the three equivalent methyl

groups.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Distinct signals for the quaternary and protonated carbons of both aromatic rings.

A signal for the methyl carbons.

Diagram 2: Logical Relationship of Spectroscopic and Chromatographic Data
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Caption: Interrelation of analytical techniques for comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule,

which causes vibrations of the chemical bonds. The absorption pattern is unique to the

molecule and provides information about the functional groups present.

Rationale for Use: FTIR is a rapid and non-destructive technique for confirming the presence of

key functional groups in 1,3,5-trimethyl-2-phenoxy-benzene, such as the ether linkage and

aromatic rings.

Expected FTIR Spectral Data:

C-O-C Stretch (Ether): Strong absorption band in the region of 1250-1000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[8]
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C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretch (Alkyl): Absorptions below 3000 cm⁻¹.

Thermal Analysis
Principle: Thermal analysis techniques measure the physical and chemical properties of a

substance as a function of temperature. Thermogravimetric analysis (TGA) measures changes

in mass with temperature.

Rationale for Use: TGA can be used to assess the thermal stability of 1,3,5-trimethyl-2-
phenoxy-benzene. This is particularly relevant for applications where the compound may be

subjected to high temperatures. The thermal stability of substituted phenols can be influenced

by the nature and position of the substituents.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation: A TGA instrument such as a Mettler Toledo TGA/DSC-3+.[10]

Sample Size: 5-10 mg.

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

Heating Rate: 10°C/min.

Temperature Range: 25°C to 600°C.

Data Interpretation: The TGA thermogram will show the onset of decomposition temperature

and the percentage of weight loss at different temperatures, providing a measure of the

compound's thermal stability.

Conclusion
The comprehensive characterization of 1,3,5-trimethyl-2-phenoxy-benzene requires a multi-

technique approach. Chromatographic methods like GC-MS and HPLC are essential for

separation and quantification, while spectroscopic techniques such as NMR and FTIR provide

definitive structural information. Thermal analysis offers insights into the compound's stability.
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By employing these methodologies in a complementary fashion, researchers can ensure the

identity, purity, and quality of 1,3,5-trimethyl-2-phenoxy-benzene for its intended applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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